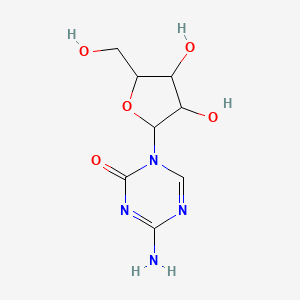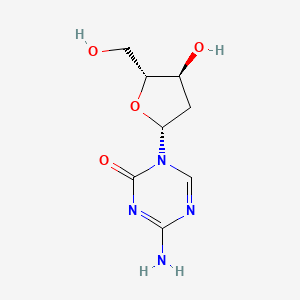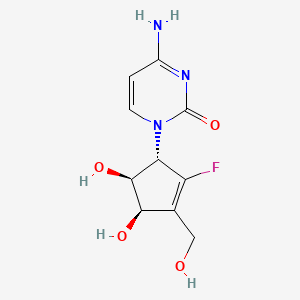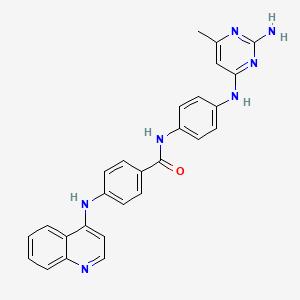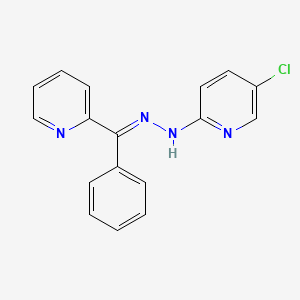
Carboxyamidotriazole orotate
Overview
Description
Carboxyamidotriazole orotate (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), an orally bioavailable signal transduction inhibitor . It has been used in trials studying the treatment of various cancers including Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer .
Molecular Structure Analysis
The chemical formula of Carboxyamidotriazole orotate is C23H16Cl3IN7O6 . The molecular weight is 719.68 .Chemical Reactions Analysis
Carboxyamidotriazole orotate (CTO) has been shown to possess antileukaemic activities in vitro . It has a reduced toxicity, increased oral bioavailability, and stronger efficacy when compared to the parental compound .Scientific Research Applications
Antiangiogenic and Antiproliferative Activities
Carboxyamidotriazole orotate (CTO) exhibits potential antiangiogenic and antiproliferative activities. It functions by binding to and inhibiting non-voltage-operated calcium channels. This action blocks calcium influx into cells and the release of calcium from intracellular stores, disrupting calcium channel-mediated signal transduction. CTO also inhibits PI3 activity and vascular endothelial growth factor (VEGF) signaling, which can result in reduced endothelial proliferation, tumor cell growth, invasion, and metastasis (Carboxyamidotriazole Orotate, 2020).
Efficacy in Glioblastoma and Anaplastic Gliomas
A phase IB study demonstrated that CTO combined with temozolomide shows promise in treating glioblastoma and anaplastic gliomas. It was observed to penetrate the brain effectively and showed promising signs of activity in this challenging-to-treat patient population (Omuro et al., 2018).
Pharmacodynamic Markers in Anagen Hair
CTO's effect on global gene expression was assessed in an ex vivo plucked anagen hair assay. The study revealed significant biologically relevant alterations in the anagen hair bulb transcriptome, including the suppression of transcriptional signatures associated with EGFR, MEK, HDAC, and HSP90, as well as non-voltage dependent calcium signaling pathways (Karmali & Miele, 2013).
Combinatorial Treatment in Melanoma Xenografts
CTO, in combination with temozolomide, showed enhanced sensitivity and potentially reduced drug resistance in human LOX IMVI melanoma xenografts. This suggests that CTO could be an effective part of combination therapy for cancer treatment, especially in dose-dilution strategies (Karmali et al., 2012).
Safety and Tolerability in Advanced Solid Tumors
A clinical trial showed that CTO is safe and well-tolerated as monotherapy in patients with advanced solid tumors. The trial also observed disease stabilization in a range of heavily treated refractory tumors, indicating the potential for broader application in cancer therapy (Taylor et al., 2015).
Anti-Inflammatory and Analgesic Activities
CTO has demonstrated anti-inflammatory and analgesic activities in various animal models, indicating its potential beyond antitumor applications. This includes the inhibition of local vascular permeability and the decrease in pro-inflammatory cytokines (Guo et al., 2008).
Inhibition of Angiogenesis in Liver Metastases
CTO showed the ability to significantly reduce tumor angiogenesis in liver metastases in vivo, providing evidence for its mechanism in reducing tumor growth and metastasis (Luzzi et al., 2004).
Future Directions
Carboxyamidotriazole orotate is under clinical development by Tactical Therapeutics and currently in Phase II for Glioblastoma Multiforme (GBM) . According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .
properties
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOBDDXRRBONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyamidotriazole orotate | |
CAS RN |
187739-60-2 | |
| Record name | Carboxyamidotriazole orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



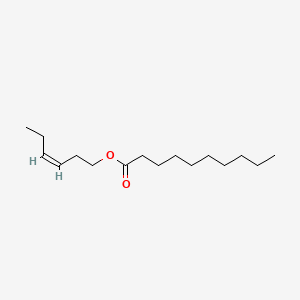
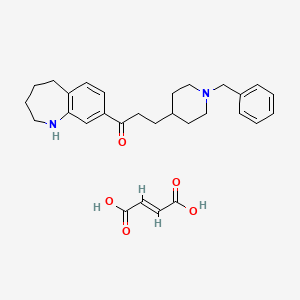
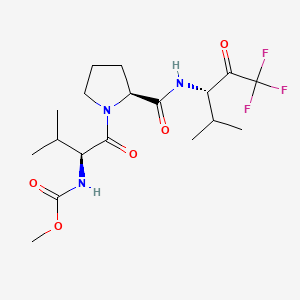
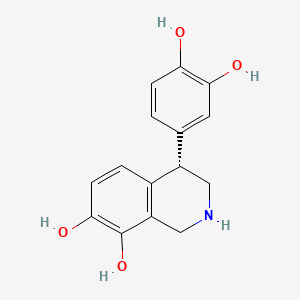
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
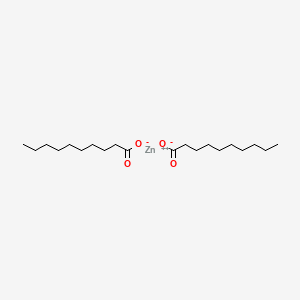

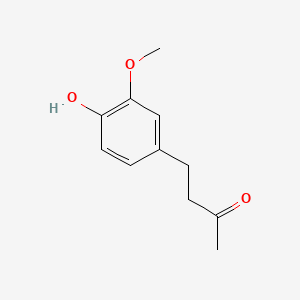
![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)
